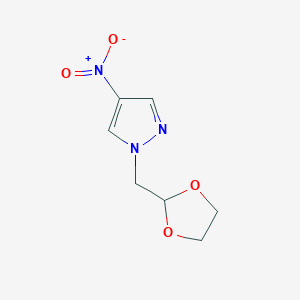
6-(5-Chloro-2-hydroxyphenyl)-2-oxohexahydro-4-pyrimidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(5-Chloro-2-hydroxyphenyl)-2-oxohexahydro-4-pyrimidinecarboxylic acid (6-Cl-OHPCA) is an organic compound with a wide range of applications in the biomedical and pharmaceutical industries. It is a chlorinated derivative of a naturally occurring hydroxybenzene, and it is used as a starting material for the synthesis of a variety of drugs and other compounds. This compound has been studied extensively in the past few decades and has been found to have a number of interesting properties and potential applications.
Mechanism of Action
The exact mechanism of action of 6-(5-Chloro-2-hydroxyphenyl)-2-oxohexahydro-4-pyrimidinecarboxylic acid is not yet fully understood. However, it is believed that the compound acts as an inhibitor of several enzymes, including acetylcholinesterase, cyclooxygenase-2, and lipoxygenase. In addition, this compound has been found to have anti-inflammatory and anti-oxidant properties, which might explain its potential therapeutic applications.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including acetylcholinesterase, cyclooxygenase-2, and lipoxygenase. In addition, it has been found to have anti-inflammatory and anti-oxidant properties. Furthermore, this compound has been found to have a number of other effects, such as the inhibition of the enzyme tyrosinase, which is involved in the production of melanin.
Advantages and Limitations for Lab Experiments
6-(5-Chloro-2-hydroxyphenyl)-2-oxohexahydro-4-pyrimidinecarboxylic acid has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is that it is relatively easy to synthesize. In addition, this compound is relatively stable and does not easily degrade in solution. Furthermore, this compound has a wide range of potential applications, making it a useful tool for researchers.
On the other hand, this compound has some limitations for use in laboratory experiments. For example, this compound is relatively expensive and can be difficult to obtain. Furthermore, this compound can be toxic if not handled properly, and it can be difficult to isolate from its reaction mixture.
Future Directions
Given its wide range of potential applications, there are a number of potential future directions for 6-(5-Chloro-2-hydroxyphenyl)-2-oxohexahydro-4-pyrimidinecarboxylic acid. For example, further research could be conducted to explore the compound’s potential therapeutic applications, such as its potential use as an anti-cancer drug. In addition, further research could be conducted to explore the compound’s potential use as an inhibitor of enzymes involved in the production of neurotransmitters and other compounds. Furthermore, further research could be conducted to explore the compound’s potential use as an inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. Finally, further research could be conducted to explore the compound’s potential use as an anti-inflammatory and anti-oxidant agent.
Synthesis Methods
6-(5-Chloro-2-hydroxyphenyl)-2-oxohexahydro-4-pyrimidinecarboxylic acid can be synthesized in a variety of ways. The most common method is the reaction of 5-chloro-2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium hydroxide. This reaction produces a mixture of this compound and 6-chloro-2-hydroxyphenyl-2-oxohexahydro-4-pyrimidinecarboxylic acid (this compound-2). The reaction can be carried out in a variety of solvents, including ethanol, methanol, and acetonitrile.
Scientific Research Applications
6-(5-Chloro-2-hydroxyphenyl)-2-oxohexahydro-4-pyrimidinecarboxylic acid has been studied extensively for its potential applications in the biomedical and pharmaceutical industries. It has been studied as a potential drug candidate for the treatment of cancer and other diseases. In addition, this compound has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been studied as a potential inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. Furthermore, this compound has been studied as a potential inhibitor of the enzyme lipoxygenase, which is involved in the production of leukotrienes.
properties
IUPAC Name |
6-(5-chloro-2-hydroxyphenyl)-2-oxo-1,3-diazinane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O4/c12-5-1-2-9(15)6(3-5)7-4-8(10(16)17)14-11(18)13-7/h1-3,7-8,15H,4H2,(H,16,17)(H2,13,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSYADJQUPIJHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)NC1C(=O)O)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile](/img/structure/B6329603.png)







